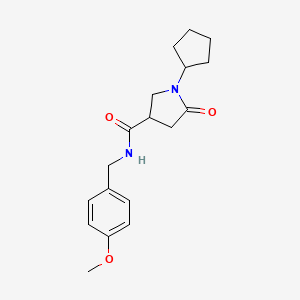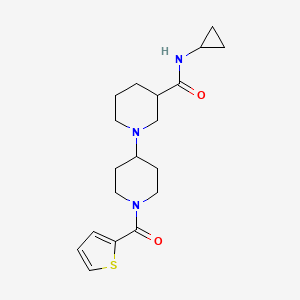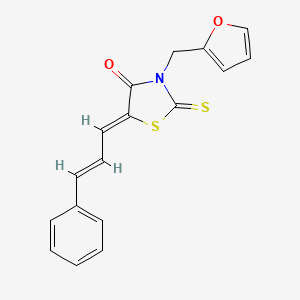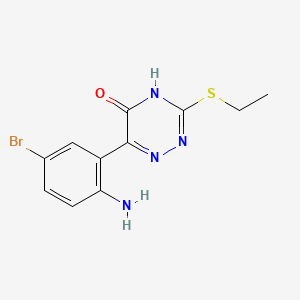![molecular formula C22H22N2O2 B6117862 N-mesityl-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6117862.png)
N-mesityl-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-mesityl-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, also known as MMPIP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 7 (mGlu7). It was first synthesized in 2004 by researchers at the University of Nottingham, UK. Since then, MMPIP has been extensively studied for its potential applications in the treatment of various neurological and psychiatric disorders.
Mécanisme D'action
N-mesityl-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide acts as a selective antagonist of the mGlu7 receptor, which is primarily expressed in the central nervous system. The mGlu7 receptor is involved in the regulation of synaptic transmission and plasticity, as well as the modulation of various neurotransmitter systems. By blocking the activity of the mGlu7 receptor, this compound can modulate the release of various neurotransmitters and affect neuronal signaling pathways.
Biochemical and physiological effects:
Studies have shown that this compound can modulate the release of various neurotransmitters, including glutamate, GABA, and dopamine, which are involved in the regulation of mood, cognition, and behavior. This compound has also been shown to have anti-inflammatory and neuroprotective effects, which may contribute to its potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-mesityl-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide in lab experiments include its high potency and selectivity for the mGlu7 receptor, as well as its well-characterized mechanism of action. However, the limitations of using this compound include its relatively low solubility in aqueous solutions and its potential for off-target effects at high concentrations.
Orientations Futures
For research on N-mesityl-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide include the development of more potent and selective mGlu7 antagonists, as well as the investigation of its potential therapeutic applications in various neurological and psychiatric disorders. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of this compound on neurotransmitter release and neuronal signaling pathways.
Méthodes De Synthèse
The synthesis of N-mesityl-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide involves a multi-step process starting from commercially available starting materials. The key step involves the formation of a pyrroloquinoline ring system through a Pictet-Spengler reaction. The final product is obtained in high yield and purity through a series of purification steps, including column chromatography and recrystallization.
Applications De Recherche Scientifique
N-mesityl-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide has been shown to have potential applications in the treatment of various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and drug addiction. Studies have demonstrated that this compound can modulate the release of various neurotransmitters, including glutamate, GABA, and dopamine, which are involved in the regulation of mood, cognition, and behavior.
Propriétés
IUPAC Name |
2-methyl-9-oxo-N-(2,4,6-trimethylphenyl)-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,10-tetraene-10-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-12-8-13(2)19(14(3)9-12)23-22(26)18-11-24-15(4)10-16-6-5-7-17(20(16)24)21(18)25/h5-9,11,15H,10H2,1-4H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQKNICNUDTJMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C3N1C=C(C(=O)C3=CC=C2)C(=O)NC4=C(C=C(C=C4C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[2-({1-[3-(acetylamino)phenyl]ethylidene}hydrazono)-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B6117783.png)
![3-methyl-12-[4-(methylthio)phenyl]-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one](/img/structure/B6117789.png)
![1-(3,4-dimethylphenyl)-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6117791.png)

![N-(2-methoxyethyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6117811.png)
![N-(3-nitrophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B6117816.png)

![2-[4-[(8-methoxy-2H-chromen-3-yl)methyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6117824.png)

![2-methyl-9-phenyl-7-(2-pyridinylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6117838.png)
![N-[1-(4-isobutylbenzyl)-3-piperidinyl]-4-(4-methyl-1-piperazinyl)benzamide](/img/structure/B6117847.png)

![2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-5-methoxybenzamide](/img/structure/B6117863.png)
![ethyl 2-[(3-chlorophenyl)amino]-5-(4-methylbenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6117864.png)
